molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7

6-Methoxybenzo[d]isoxazole

Cat. No. B1603707
CAS RN: 39835-05-7
M. Wt: 149.15 g/mol
InChI Key: POTFXHBOYWNKII-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular weight of 6-Methoxybenzo[d]isoxazole is 165.15 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

The synthesis of isoxazole began with the formation of the N-oxide intermediate C through intermediate B . Isoxazoline C was deprotonated in the presence of Et 2 NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .

Scientific Research Applications

    Drug Discovery

    Isoxazoles are used as a crucial moiety in drug discovery research due to their diverse biological activities such as anticancer, HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

    Cancer Treatment

    Isoxazoles have been identified as an attractive target for cancer treatment due to their role in the regulation of gene transcription .

    Anticonvulsant Activities

    Isoxazoles have been evaluated for their anticonvulsant activities through various tests such as the MES test .

Safety and Hazards

6-Methoxybenzo[d]isoxazole is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFXHBOYWNKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613170
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[d]isoxazole

CAS RN

39835-05-7
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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